5,7-Dihydroxy-2H-chromen-2-on

Übersicht

Beschreibung

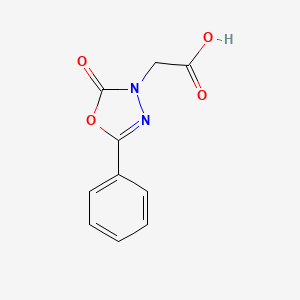

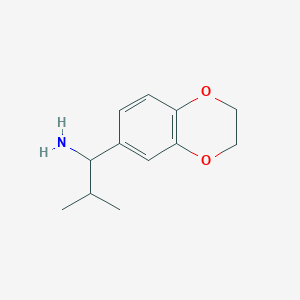

5,7-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin derivative. It is found in various plants, including the inflorescences of Macaranga triloba.

Wissenschaftliche Forschungsanwendungen

5,7-Dihydroxycoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.

Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

Medicine: 5,7-Dihydroxycoumarin has been studied for its potential anti-inflammatory, antioxidant, and anticancer activities. It is also used in traditional medicine for its therapeutic properties.

Industry: The compound is used in the production of fragrances and as a natural preservative in various products

Safety and Hazards

Zukünftige Richtungen

To expand the range of 5,7-Dihydroxycoumarin-based inhibitors/activators used for targeting G protein-coupled receptors (GPCRs) in disease treatment, researchers are focusing on the synthesis and examination of synthetic 5,7-Dihydroxycoumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects .

Wirkmechanismus

Target of Action

It is known that coumarins, the class of compounds to which 5,7-dihydroxy-2h-chromen-2-one belongs, interact with a wide range of biological targets .

Mode of Action

It is known that coumarins can interact with their targets in various ways, including direct binding or modulation of enzymatic activity .

Biochemical Pathways

Coumarins are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Coumarins are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .

Action Environment

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemische Analyse

Biochemical Properties

5,7-Dihydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 5,7-Dihydroxycoumarin has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species . This inhibition contributes to its antioxidant properties.

Cellular Effects

5,7-Dihydroxycoumarin exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dihydroxycoumarin can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . These cellular effects contribute to its potential therapeutic benefits in conditions such as inflammation and cancer.

Molecular Mechanism

The molecular mechanism of action of 5,7-Dihydroxycoumarin involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 5,7-Dihydroxycoumarin inhibits the activity of xanthine oxidase by binding to its active site, thereby reducing the production of reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dihydroxycoumarin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dihydroxycoumarin remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 5,7-Dihydroxycoumarin has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5,7-Dihydroxycoumarin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 5,7-Dihydroxycoumarin can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5,7-Dihydroxycoumarin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 5,7-Dihydroxycoumarin play a crucial role in determining its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 5,7-Dihydroxycoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cells, 5,7-Dihydroxycoumarin can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 5,7-Dihydroxycoumarin is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytosol, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct 5,7-Dihydroxycoumarin to its site of action . Understanding the subcellular localization of 5,7-Dihydroxycoumarin provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5,7-Dihydroxycoumarin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Kondensation von Resorcin mit Apfelsäure in Gegenwart von konzentrierter Schwefelsäure. Diese Reaktion ergibt 7-Hydroxycoumarin, das anschließend weiter hydroxyliert werden kann, um 5,7-Dihydroxycoumarin zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 5,7-Dihydroxycoumarin beinhaltet in der Regel die Extraktion der Verbindung aus natürlichen Quellen, wie z. B. der Pflanze Macaranga triloba. Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in reiner Form zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: 5,7-Dihydroxycoumarin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und halogenierte Derivate von 5,7-Dihydroxycoumarin, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

5,7-Dihydroxycoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Cumarinderivate verwendet.

Biologie: Die Verbindung zeigt antibakterielle und antifungizide Eigenschaften, wodurch sie in mikrobiologischen Studien nützlich ist.

Medizin: 5,7-Dihydroxycoumarin wurde auf seine potenziellen entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften untersucht. Es wird auch in der traditionellen Medizin für seine therapeutischen Eigenschaften verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Duftstoffen und als natürliches Konservierungsmittel in verschiedenen Produkten verwendet

Wirkmechanismus

Der Wirkmechanismus von 5,7-Dihydroxycoumarin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es ist bekannt, dass es katabole Enzyme wie Hyaluronidase und Kollagenase hemmt, was dazu beiträgt, die Integrität des perivaskulären Bindegewebes zu erhalten. Diese Hemmung ist entscheidend für seine entzündungshemmenden und antioxidativen Wirkungen .

Ähnliche Verbindungen:

6,7-Dihydroxycoumarin (Esculetin): Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Hydroxylgruppen.

4-Methyl-5,7-dihydroxycoumarin: Ein methyliertes Derivat mit unterschiedlichen biologischen Aktivitäten.

7-Hydroxycoumarin: Ein Vorläufer bei der Synthese von 5,7-Dihydroxycoumarin.

Einzigartigkeit: 5,7-Dihydroxycoumarin ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das zu seinen unterschiedlichen biologischen Aktivitäten und Anwendungen beiträgt. Seine beiden Hydroxylgruppen an den Positionen 5 und 7 machen es besonders effektiv bei der Hemmung bestimmter Enzyme und zeigen starke antioxidative Eigenschaften .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dihydroxycoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 5,7-Dihydroxycoumarin, which can have different biological activities and applications .

Vergleich Mit ähnlichen Verbindungen

6,7-Dihydroxycoumarin (Esculetin): Similar in structure but differs in the position of hydroxyl groups.

4-Methyl-5,7-dihydroxycoumarin: A methylated derivative with different biological activities.

7-Hydroxycoumarin: A precursor in the synthesis of 5,7-Dihydroxycoumarin.

Uniqueness: 5,7-Dihydroxycoumarin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and applications. Its dual hydroxyl groups at positions 5 and 7 make it particularly effective in inhibiting certain enzymes and exhibiting strong antioxidant properties .

Eigenschaften

IUPAC Name |

5,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQFVJHWNCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=CC(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181765 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2732-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5,7-dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize 5,7-dihydroxycoumarin and its derivatives. These include: * NMR Spectroscopy (1H and 13C): Provides information about the number, type, and environment of hydrogen and carbon atoms in the molecule. [, , ] * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ] * Infrared Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [] * Ultraviolet-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which can be helpful in determining conjugation and aromaticity. []

ANone: The chemical equivalence of the hydroxy groups in 5,7-dihydroxycoumarin poses a challenge for selective modification. Several approaches have been developed, including: * Protection-Deprotection Strategies: Utilizing protecting groups like nicotinoyl benzotriazole allows for selective modification of one hydroxyl group while the other is protected. [, ] * Controlled Construction: Utilizing reactions like the Horner–Wadsworth–Emmons reaction allows for the controlled assembly of the 5,7-dihydroxycoumarin framework with desired substituents. []

ANone: Yes, recent research demonstrates the direct C-H functionalization of 5,7-dihydroxycoumarins with electron-deficient triazines under mild, metal-free conditions. This reaction exhibits high chemo- and regioselectivity. []

ANone: The choice of protecting group can significantly influence the reactivity of 5,7-dihydroxycoumarin. For instance, nicotinoylation with nicotinoyl benzotriazole preferentially protects the 7-OH group, enabling selective modification at the 5-OH position. [, , ]

ANone: Ionic liquids, such as TMGT (N,N,N′,N′-tetramethylguanidinium trifluoroacetate), have been successfully employed as green and reusable catalysts in the synthesis of 9,10-dihydropyrano[2,3-h]chromene-2,8-diones. These reactions utilize 5,7-dihydroxycoumarin derivatives, aromatic aldehydes, and Meldrum's acid as starting materials. []

ANone: 5,7-Dihydroxycoumarin derivatives have demonstrated various biological activities, including: * Antioxidant activity: Some derivatives exhibit significant antioxidant properties by scavenging free radicals like DPPH. [, ] * Tyrosinase inhibition: Several derivatives have shown inhibitory effects against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin-lightening cosmetics. [, ] * Anti-inflammatory activity: Certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins possess anti-inflammatory properties. [] * Antibacterial activity: Some 5,7-dihydroxycoumarin derivatives display potent antibacterial activity against various bacterial strains, including Staphylococcus aureus. [] * Antiproliferative activity: A series of synthesized coumarins, including 5,7-dihydroxycoumarin derivatives, exhibited antiproliferative activity against tumor cell lines like HEK 293 and HCT-116. [] * Anti-HIV activity: Derivatives like dimethylpyranocoumarins act as key intermediates in the synthesis of calanolide A, an HIV reverse transcriptase inhibitor. []

ANone: Yes, 5,7-dihydroxycoumarin and its derivatives have been isolated from various natural sources, including: * Morus alba (Mulberry) [, , , ] * Streblus ilicifolius [] * Eskemukerjea megacarpum [] * Mammea americana (Mammee apple) [, , , ] * Mesua ferrea (Ceylon ironwood) [, ] * Haplophyllum dauricum [, ] * Citrus medica (Citron) [] * Tadehagi triquetrum [] * Ficus carica (Fig) [] * Ampelopsis cantoniensis [] * Spatholobi Caulis []

ANone: The type and position of substituents on the coumarin core significantly influence the biological activity of 5,7-dihydroxycoumarin derivatives. * Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for activity. For example, 5,7-dihydroxycoumarins are generally more potent tyrosinase inhibitors than their monohydroxylated counterparts. [] * Aryl/Alkyl Substituents: Introduction of aryl or alkyl groups at different positions can modulate activity. For instance, 6-acyl-4-aryl/alkyl derivatives exhibit potent anti-inflammatory activity. [] * Prenylation: Prenylation, the attachment of isoprenoid units, has been shown to influence biological activity. []

ANone: While specific QSAR models for 5,7-dihydroxycoumarin were not identified in the provided research, studies focusing on the relationship between the structure of coumarin derivatives and their inhibitory activity against specific targets like xanthine oxidase and HCV NS5B polymerase have been conducted. These studies provide insights into the structural features contributing to enhanced potency and selectivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

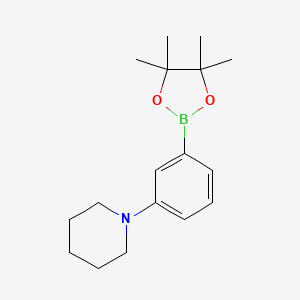

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)